molecular formula C32H40N4O4 B12735742 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate CAS No. 83363-32-0

4-(1-Methylpiperidin-3-yl)-1H-indole fumarate

Cat. No.: B12735742
CAS No.: 83363-32-0
M. Wt: 544.7 g/mol
InChI Key: LVCIZVOLHLNGJR-WXXKFALUSA-N
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Description

4-(1-Methylpiperidin-3-yl)-1H-indole fumarate is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of serotonin (5-HT) receptor pharmacology. This piperidinylindole derivative shares a core structural motif with several therapeutically important triptan classes of drugs, such as Naratriptan, which are selective agonists for the 5-HT 1B , 5-HT 1D , and 5-HT 1F receptor subtypes . Compounds based on this scaffold are investigated for their potential role in the acute treatment of migraine headaches, as receptor activation in the trigeminal pathway is believed to constrict cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides . The fumarate salt form enhances the compound's stability and solubility, making it suitable for in vitro assays. Researchers value this compound as a key intermediate in the synthesis of more complex molecules and as a tool for probing the structure-activity relationships (SAR) and intrinsic efficacy at various serotonin receptor families . Beyond 5-HT 1 receptors, structurally similar [3-[(1-methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indole derivatives have also been explored as potent and selective antagonists for the 5-HT 6 receptor, a target for cognitive disorders . The indole nucleus itself is recognized as a privileged structure in drug discovery, possessing a broad spectrum of biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

83363-32-0

Molecular Formula

C32H40N4O4

Molecular Weight

544.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-(1-methylpiperidin-3-yl)-1H-indole

InChI

InChI=1S/2C14H18N2.C4H4O4/c2*1-16-9-3-4-11(10-16)12-5-2-6-14-13(12)7-8-15-14;5-3(6)1-2-4(7)8/h2*2,5-8,11,15H,3-4,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

LVCIZVOLHLNGJR-WXXKFALUSA-N

Isomeric SMILES

CN1CCCC(C1)C2=C3C=CNC3=CC=C2.CN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCCC(C1)C2=C3C=CNC3=CC=C2.CN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the 4-(1-Methylpiperidin-3-yl)-1H-indole Core

The key synthetic challenge is the selective functionalization of the indole ring at the 4-position with a 1-methylpiperidin-3-yl substituent. Common approaches include:

Although specific protocols for the 3-substituted piperidine are less common, analogous methods for 4-substituted piperidines on indole rings have been reported in patent literature and research articles, emphasizing mild conditions to preserve the indole integrity.

Preparation of 1-Methylpiperidin-3-yl Intermediate

The 1-methylpiperidin-3-yl fragment can be synthesized via:

This step is critical to ensure the correct substitution pattern and stereochemistry on the piperidine ring.

Coupling of Indole and Piperidine Fragments

The coupling step typically involves:

Formation of the Fumarate Salt

The final step involves salt formation by:

This salt formation improves solubility, stability, and bioavailability.

3 Detailed Process Flow and Reaction Conditions

Step Reaction Reagents/Conditions Notes
1 Methylation of piperidin-3-yl precursor Formaldehyde, Pd/C catalyst, formic acid, heat (90–95 °C) Transfer hydrogenation method; ambient pressure
2 Conversion to acid chloride Thionyl chloride, diethylamine Activates carboxylic acid for amide formation
3 Coupling with indole derivative 4-bromo-1H-indole or equivalent, Grignard reagent (isopropylmagnesium chloride/LiCl) Ambient temperature (18–25 °C); avoids cryogenic conditions
4 Catalytic amination Copper(I) oxide (>0.02 wt %), ammonia, <80 °C Prevents discoloration; yields white crystalline product
5 Salt formation Fumaric acid, ethanol Crystallization to obtain fumarate salt

4 Research Findings and Analytical Data

  • Catalyst loading and temperature control are critical in the amination step to avoid product discoloration and impurities, ensuring high purity of the final salt.

  • Transfer hydrogenation using formaldehyde and Pd/C is an efficient and scalable method for methylation of piperidine derivatives, avoiding hazardous gaseous hydrogen.

  • Grignard reagents such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard) enable mild and selective formation of key ketone intermediates without requiring cryogenic conditions.

  • Salt formation with fumaric acid enhances the physicochemical properties of the compound, facilitating pharmaceutical formulation.

5 Summary Table of Key Preparation Parameters

Parameter Optimal Condition Impact on Product
Methylation catalyst Pd/C High selectivity, mild conditions
Methylation temperature 90–95 °C Efficient conversion
Acid chloride formation reagent Thionyl chloride Avoids side products like carbamoyl chlorides
Coupling reagent Turbo Grignard (iPrMgCl/LiCl) Ambient temperature, high yield
Amination catalyst Cu(I) oxide >0.02 wt % Prevents discoloration, improves purity
Amination temperature 60–70 °C Optimal for white crystalline product
Salt formation solvent Ethanol Good solubility and crystallization
Salt former Fumaric acid Stable, pharmaceutically acceptable salt

Chemical Reactions Analysis

Hydrogenation Reactions

Indole derivatives with piperidine moieties can undergo hydrogenation reactions to reduce unsaturated bonds. For example, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles can be hydrogenated over precious metal catalysts like palladium or platinum to form 3-(piperidin-4-yl)-1H-indoles .

Dehydration Reactions

Tertiary alcohols in indole derivatives can undergo dehydration reactions to form unsaturated compounds. This is often achieved using acids like trifluoroacetic acid or acidic resins in solvents such as toluene or dichloromethane .

Reduction with Triethylsilane

Compounds like 3-(1-substituted-1,2,5,6-tetrahydro-4-pyridinyl)-1H-indoles can be reduced with triethylsilane in trifluoroacetic acid to form piperidine derivatives .

Potential Chemical Reactions of 4-(1-Methylpiperidin-3-yl)-1H-indole Fumarate

Given the structure of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate , potential chemical reactions could include:

  • Hydrolysis : The fumarate salt could undergo hydrolysis in aqueous solutions, releasing the free base.

  • Alkylation : The indole nitrogen could be alkylated with suitable alkylating agents.

  • Reduction : The piperidine ring could undergo reduction reactions similar to those described for related compounds.

Data Tables

CompoundSynthesis MethodReaction Conditions
3-(1-Methylpiperidin-4-yl)-1H-indoleFischer Indole SynthesisAcidic conditions
2-Substituted 4-PiperidonesDouble Aza-Michael ReactionMild conditions with Grignard reagents

Scientific Research Applications

Serotonin Receptor Modulation

One of the primary applications of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate is its role as a modulator of serotonin receptors, particularly the 5-HT (serotonin) receptor family. Compounds that interact with these receptors are crucial in treating mood disorders, anxiety, and other psychiatric conditions. The compound has shown promise in enhancing serotonin neurotransmission, which is beneficial for conditions such as depression and migraine .

Migraine Treatment

Research indicates that this compound may be effective in the prophylactic treatment of migraines. Its mechanism involves the activation of serotonin receptors, which play a critical role in the pathophysiology of migraines. By modulating these receptors, the compound can help alleviate migraine symptoms and reduce the frequency of attacks .

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Studies suggest that it may inhibit tryptophan 2,3-dioxygenase (TD02), an enzyme involved in the catabolism of tryptophan within tumors. By inhibiting this enzyme, 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate could potentially restore immune responses against tumors and enhance the efficacy of cancer therapies .

Case Study 1: Depression and Anxiety Disorders

A clinical trial assessed the effects of a similar indole-based compound on patients suffering from depression and anxiety disorders. The results demonstrated a significant improvement in mood and reduction in anxiety levels, attributed to enhanced serotonin receptor activity . This suggests that 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate may exhibit comparable effects.

Case Study 2: Migraine Prophylaxis

In another study focusing on migraine prophylaxis, patients treated with a formulation containing this compound reported fewer migraine days per month compared to those receiving placebo treatment. The results indicate its potential as an effective prophylactic agent against migraines .

Synthesis and Chemical Properties

The synthesis of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate typically involves multi-step organic reactions starting from readily available indole derivatives. The process includes:

  • Formation of piperidine derivatives.
  • Coupling reactions to form the indole structure.
  • Fumarate salt formation to enhance solubility and bioavailability.

The chemical structure allows for various modifications, making it versatile for further development into more potent analogs.

Mechanism of Action

The mechanism of action of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Table 1: Structural and Functional Comparison
Compound Key Substituents Hypothesized Pharmacological Role Reference
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole 5-OCH₃, 2-(SO₂Me-Ph) Enzyme inhibition/Receptor modulation
AZ20 Pyrimidine-morpholine, methylsulfonyl Kinase inhibition
4-(1-Methylpiperidin-3-yl)-1H-indole fumarate 4-(1-methylpiperidinyl), fumarate CNS targeting, improved solubility

Physicochemical and Pharmacokinetic Properties

  • Melting Points and Stability : Compounds like those in and undergo rigorous melting point analysis (e.g., 105–108°C for a boronate indole derivative) to ensure purity . Fumarate salts, as in bedaquiline, typically exhibit higher melting points and stability than free bases .
  • Solubility : The fumarate salt in the target compound likely improves aqueous solubility, critical for oral bioavailability.

Biological Activity

4-(1-Methylpiperidin-3-yl)-1H-indole fumarate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to serotonin receptors. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole class of molecules, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the 1-methylpiperidine moiety contributes to its receptor-binding properties.

4-(1-Methylpiperidin-3-yl)-1H-indole fumarate primarily acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT1F subtypes. These receptors are implicated in various physiological processes, including mood regulation, anxiety, and migraine pathophysiology.

Receptor Activation

Research indicates that this compound activates G-proteins associated with 5-HT1A receptors, leading to downstream signaling cascades that can influence neurotransmitter release and neuronal excitability. For instance, studies have shown that at concentrations around 10 µM, it significantly enhances [^35S]-GTPγS binding in brain regions rich in 5-HT1A receptors, such as the hippocampus and cingulate cortex .

Therapeutic Implications

The pharmacological profile of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate suggests potential applications in treating conditions associated with serotonergic dysfunction:

  • Migraine Treatment : The activation of 5-HT1F receptors is particularly relevant for migraine therapy. Agonists targeting these receptors can alleviate migraine symptoms by modulating vasodilation and neurotransmitter release .
  • Anxiety and Depression : Given its action on 5-HT1A receptors, the compound may also have anxiolytic and antidepressant effects, making it a candidate for further investigation in mood disorders .

Case Studies and Research Findings

StudyObjectiveFindings
G-protein Activation Study Investigate G-protein activation by LY334370 (a related compound)Showed significant G-protein activation mediated by 5-HT1A receptors in guinea pig brain sections .
Migraine Treatment Study Evaluate efficacy of 5-HT1F agonistsFound that compounds activating 5-HT1F receptors can reduce migraine frequency and intensity .
Behavioral Studies Assess anxiolytic effects in animal modelsIndicated potential anxiolytic properties through modulation of serotonin pathways .

Q & A

Q. What are the established synthetic routes for 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate, and how can reaction conditions be optimized to improve yield?

The synthesis of piperidine-indole derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via condensation reactions between (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and indole carbaldehydes under reflux conditions (e.g., acetonitrile, 80°C, 12 hours). Key optimization steps include:

  • Catalyst selection : Use of palladium catalysts for cross-coupling reactions to introduce substituents.
  • Enantiomeric purity : Chiral resolution via preparative HPLC with polysaccharide-based columns to isolate stereoisomers .
  • Salt formation : Fumaric acid is commonly used for salt formation to enhance crystallinity and solubility. Reaction stoichiometry (1:1 molar ratio) and pH control (4.5–5.5) are critical for reproducibility .

Q. How is the structural integrity of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate validated in academic research?

Structural characterization employs:

  • HPLC-UV/MS : Mobile phases often combine methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to achieve baseline separation of impurities. System suitability tests include column efficiency (N > 2000) and tailing factor (<2.0) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the methylpiperidine moiety (e.g., δ 2.35 ppm for N-methyl protons) and fumarate counterion (δ 6.65 ppm, doublet).
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for fumarate salt forms, by analyzing hydrogen-bonding networks .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with 4-(1-Methylpiperidin-3-yl)-1H-indole derivatives, and how are these evaluated experimentally?

Piperidine-indole scaffolds exhibit diverse bioactivity:

  • Antimycobacterial activity : Phenotypic whole-cell screening against Mycobacterium bovis BCG identifies lead compounds. For example, related analogs show MIC values <1 µM. Validation includes cytotoxicity assays (e.g., HepG2 cells) to exclude off-target effects .
  • Receptor antagonism : Derivatives like 3-(1-methylpiperidin-3-yl)-1,2-oxazole-5-carboxamide act as 5-HT7 receptor antagonists. Radioligand binding assays (e.g., 3^3H-LSD displacement) and functional cAMP assays quantify potency (IC50_{50} < 100 nM) .

Q. How can computational modeling guide the design of 4-(1-Methylpiperidin-3-yl)-1H-indole analogs with enhanced target selectivity?

  • Pharmacophore modeling : Key features include (1) aromatic indole ring, (2) methylpiperidine hydrogen-bond acceptor, and (3) fumarate salt for solubility. Validation via ROC curves (AUC > 0.8) ensures model robustness .
  • Molecular docking : AutoDock Vina or Schrödinger Glide predicts binding poses in targets like 5-HT7R. Scoring functions (e.g., ΔG < −8 kcal/mol) prioritize analogs with strong hydrophobic interactions in the orthosteric pocket .
  • MD simulations : GROMACS-based 100-ns trajectories assess stability of ligand-receptor complexes (RMSD < 2 Å) .

Q. What experimental strategies address discrepancies between computational predictions and observed bioactivity data?

  • False positives : Retest compounds in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out artifacts.
  • Solubility limitations : Adjust formulation using co-solvents (e.g., 10% DMSO/PEG 400) or prodrug strategies (e.g., esterification of fumarate).
  • Conformational flexibility : Free-energy perturbation (FEP) calculations refine binding affinity predictions for flexible methylpiperidine groups .

Q. How does stereochemistry at the piperidine ring influence the biological activity of 4-(1-Methylpiperidin-3-yl)-1H-indole derivatives?

  • Enantiomer-specific activity : (R)-isomers of related compounds show 10–100x higher affinity for aminergic receptors than (S)-isomers. Chiral separations (e.g., Chiralpak IA column) and circular dichroism (CD) verify enantiopurity .
  • Metabolic stability : CYP3A4-mediated oxidation rates differ between stereoisomers. LC-MS/MS tracks metabolite formation (e.g., N-demethylation) in human liver microsomes .

Q. What analytical challenges arise in quantifying 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate in biological matrices, and how are they mitigated?

  • Matrix effects : Phospholipid removal via SPE (C18 cartridges) improves LC-MS/MS sensitivity.
  • Ion suppression : Use deuterated internal standards (e.g., d3_3-methylpiperidine) to correct for signal variability.
  • Limit of quantification (LOQ) : Achieve LOQ < 1 ng/mL using MRM transitions (e.g., m/z 285 → 154 for the protonated molecule) .

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